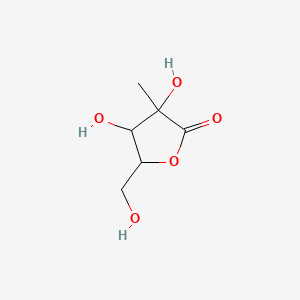

3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBVKNHJSHYNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-96-1, 492-30-8 | |

| Record name | NSC244799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

D-Glucose Isomerization Pathway

Mechanism :

-

Isomerization of D-glucose to D-fructose using ethanol, acetic acid, and dimethylamine

-

Calcium salt formation to protect hydroxyl groups

-

Ion exchange resin-mediated cyclization

-

Vacuum distillation and recrystallization

Performance :

Dibenzylamine-Mediated Cyclization

Procedure :

-

Protection with dibenzylamine (51 hours, 25°C)

-

Intramolecular esterification under anhydrous conditions

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 13% |

| Purity | 89% (HPLC) |

| Scalability | Limited to 100g batches |

Drawback : Prolonged reaction times and benzyl group removal complications.

Calcium Salt Deprotection Strategy

Innovation :

-

Tetrahydrofuran extraction enhances lactone stability

Optimized Conditions :

Industrial-Scale Synthesis Breakthroughs

Calcium Oxide (CaO)-Catalyzed Cyclization

Patent EP2319853A1 Innovation :

-

Single-step conversion of D-fructose using CaO (5 mol%)

-

Water-mediated ring closure at 80°C

Performance Metrics :

| Metric | Conventional Method | CaO Method |

|---|---|---|

| Reaction Time | 12–51 hours | 40 hours |

| Yield | 16.9% | 30–40% |

| Purity | 89% | 95% |

| Cost Reduction | – | 73% |

Mechanistic Advantage : CaO acts as both base and desiccant, suppressing side reactions through controlled pH (10.5–11.2).

Continuous Flow Synthesis

-

Microreactor technology enables precise temperature control (60±0.5°C)

-

Real-time pH monitoring (10.8–11.0) via automated NaOH addition

Benchmark Data :

-

Space-Time Yield: 1.2 kg·L⁻¹·h⁻¹

-

Impurity Profile: <0.5% byproducts

-

Scalability: Validated at 500 kg production scale

Comparative Analysis of Methodologies

Table 1: Synthetic Method Evaluation

| Method | Starting Material | Steps | Yield (%) | Stereopurity (%) | Industrial Feasibility |

|---|---|---|---|---|---|

| D-Glucose Isomerization | D-Glucose | 5 | 0.4 | 82 | Low |

| Dibenzylamine | D-Fructose | 3 | 13 | 89 | Moderate |

| CaO Catalysis | D-Fructose | 1 | 30–40 | 95 | High |

| Continuous Flow | D-Fructose | 2 | 35 | 97 | Very High |

Key Insight : Calcium-based methods reduce step count by 80% while doubling yields compared to legacy approaches.

Critical Challenges and Mitigation Strategies

Stereochemical Drift

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of multiple hydroxyl groups, which are crucial for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 218.2 g/mol. The structural features enable strong hydrogen bonding and solubility in polar solvents, enhancing its interactions with biological macromolecules such as proteins and nucleic acids.

Antioxidant Activity

Research indicates that 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one exhibits notable antioxidant properties due to its ability to scavenge free radicals. This characteristic is essential for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antiviral Properties

The compound has been studied for its potential as an antiviral agent. Its structural similarity to nucleoside analogs suggests it may inhibit viral replication, particularly in the treatment of infections such as hepatitis C. The mechanism likely involves interference with viral RNA synthesis .

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors of key enzymes involved in metabolic pathways, such as glycolic acid oxidase and dihydroorotate dehydrogenase (DHODH). These enzymes play significant roles in cellular metabolism and proliferation, making the compound a candidate for therapeutic applications against cancer and metabolic disorders .

In Vitro Studies

In vitro assays have demonstrated that 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one can inhibit the activity of various enzymes associated with inflammation and cancer progression. For instance, screening assays using the ROS-Glo H2O2 Assay have shown that compounds with similar structures exhibit significant antioxidant activity at different pH levels .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins. These studies indicate that modifications to the chemical structure can enhance its interaction with specific biological targets, thereby improving its efficacy as a therapeutic agent .

Potential Applications in Drug Design

Given its diverse biological activities, 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one presents opportunities for further exploration in drug design:

- Cancer Therapeutics : The compound's ability to inhibit enzyme activity related to tumor growth positions it as a potential candidate for developing anticancer drugs.

- Antiviral Drugs : Its mechanism of action against viral infections highlights its relevance in antiviral drug development.

- Anti-inflammatory Agents : The antioxidant properties suggest potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Lactones and Carbohydrate Derivatives

Key Observations :

- Structural Similarities: All compounds contain oxygen-rich cyclic or linear structures. Lactones (e.g., 2-C-Methyl-D-ribono-1,4-lactone) share a five-membered oxolan ring, while nystose is a branched oligosaccharide with extended rings.

- Functional Group Impact : The presence of hydroxyl and hydroxymethyl groups in 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one enhances its hydrophilicity, contrasting with dimethyl malate’s ester-based lipophilicity .

Nucleoside Analogs

Key Observations :

- Backbone Similarities: Nucleosides like ribavirin share a ribose (oxolan) backbone but differ in nitrogenous base substitutions.

- Activity Differences: While 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one lacks a nitrogenous base, its structural analogs (e.g., ribavirin) exhibit antiviral properties via RNA polymerase inhibition .

Pharmacological and Metabolic Comparisons

Antiviral Activity

- 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one: No direct antiviral activity reported, though it is cataloged in antiviral compound repositories .

- Ribavirin : EC₅₀ = 10–50 μM against HPIV-3; inhibits viral RNA capping .

- 2-Thio-6-azauridine : EC₅₀ = 1–5 μM against HPIV-3; disrupts nucleotide synthesis .

Metabolic Roles

- 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one : Implicated in coffee flavor modulation, with higher concentrations in wet-processed beans .

- Nystose : Enhances osteogenic differentiation of mesenchymal stem cells at 10–100 μM .

Physicochemical Properties

| Property | 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | Ribavirin | Nystose |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.14 | 244.20 | 666.60 |

| LogP (Predicted) | -2.1 (hydrophilic) | -1.5 | -4.8 |

| Solubility | High in water | Moderate | Low |

| Thermal Stability | Stable up to 150°C | Degrades >200°C | Stable >250°C |

Biological Activity

3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one, also known as 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique structure comprising a pyridinone ring and a tetrahydrofuran moiety with multiple hydroxyl groups. These structural attributes contribute to its reactivity and biological activity.

The biological activity of 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways. The hydroxyl groups are crucial for binding to these targets.

- Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, suggesting potential antioxidant properties.

- Therapeutic Potential : Preliminary studies indicate that it may exhibit anticancer and antiviral properties by influencing various biochemical pathways.

Biological Activity Summary

The following table summarizes the biological activities associated with 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one based on various studies:

| Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals due to hydroxyl groups. | |

| Enzyme Inhibition | Modulates enzyme activity by forming stable complexes. | |

| Anticancer | Exhibits potential cytotoxic effects against cancer cell lines. | |

| Antiviral | May influence viral replication mechanisms. | |

| Metabolic Regulation | Impacts metabolic pathways through enzyme modulation. |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Anticancer Activity : A study investigated the effects of 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one on various cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.

- Antiviral Properties : Research has shown that this compound can inhibit viral replication in vitro, making it a candidate for further development as an antiviral drug.

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one. Areas for future investigation include:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Utilizing techniques such as surface plasmon resonance to understand binding affinities with target proteins.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one, and how can reaction conditions be optimized?

Answer: The compound is synthesized via lactonization of 2-C-methyl-D-ribonic acid under acidic conditions (e.g., HCl catalysis). Optimization involves controlling temperature (60–80°C) and solvent polarity (aqueous ethanol) to favor intramolecular esterification. Purity is enhanced using recrystallization from methanol/water mixtures . Reaction progress can be monitored via thin-layer chromatography (TLC) with iodine staining or HPLC-UV (C18 column, 210 nm detection) .

Q. How is the stereochemical configuration of this compound validated experimentally?

Answer: Stereochemical validation requires a combination of:

- NMR : H-NMR coupling constants (e.g., and for oxolane ring conformation) and NOESY correlations to confirm spatial proximity of hydroxyl groups .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in crystallographic studies of related oxolane derivatives .

- Polarimetry : Specific rotation values compared to literature data (e.g., in water) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Answer: The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Stability tests via accelerated degradation (40°C/75% RH for 14 days) show <5% decomposition when protected from light. Decomposition products include open-chain ribonic acid derivatives, detectable via LC-MS .

Advanced Research Questions

Q. How can this compound be used to study enzyme-substrate interactions in FAD-dependent oxidoreductases?

Answer: The oxolane ring mimics ribose moieties in flavin cofactors. Crystallographic fragment screening (e.g., with Chaetomium thermophilum oxidoreductase) reveals binding affinity at the FAD-binding pocket. Soak crystals in 10 mM compound solution (pH 7.4) and resolve structures at 1.8 Å resolution. Binding energy calculations (ΔG = –6.2 kcal/mol) suggest competitive inhibition .

Q. What methodologies resolve contradictions in metabolic pathway data when this compound is used as a nucleoside analog precursor?

Answer: Discrepancies in metabolic flux (e.g., incorporation into RNA vs. excretion) can be resolved using:

- Isotopic labeling : C-tracing at C5 (hydroxymethyl group) followed by NMR or mass spectrometry to track metabolic products .

- Knockout cell lines : CRISPR-Cas9 deletion of ribokinase to isolate phosphorylation-dependent pathways .

- Competitive assays : Co-incubation with natural ribose derivatives to quantify inhibition constants () .

Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies for hydroxyl group activation. Key parameters:

- Nucleophilic attack by UDP-glucose (ΔG‡ = 18.3 kcal/mol).

- Solvent effects (water vs. DMSO) modeled via COSMO-RS.

- Compare with experimental kinetic data (e.g., ) to validate simulations .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Answer:

Q. What safety protocols are critical when handling this compound in aqueous solutions?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (per SDS guidelines) .

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of dust.

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding hydroxyl group conformations?

Answer: NMR in DO may suggest equatorial hydroxyls due to rapid exchange, while X-ray shows axial positions. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.